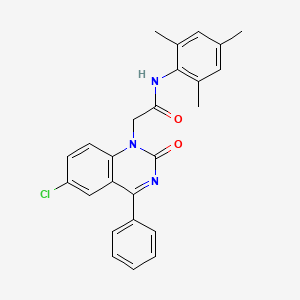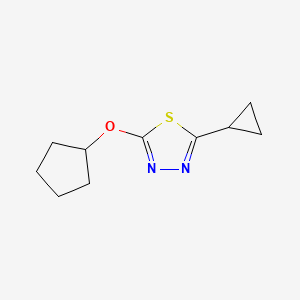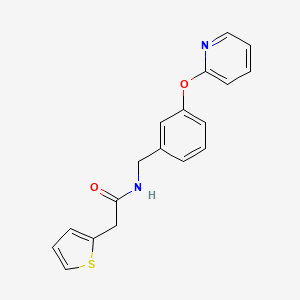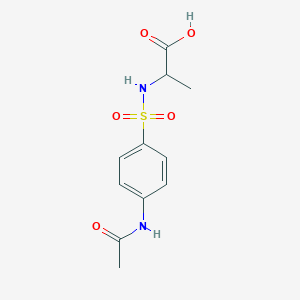![molecular formula C22H27FN4O3 B2918373 2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 1705340-78-8](/img/structure/B2918373.png)
2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one is an intriguing chemical compound known for its distinctive molecular structure and versatile applications across various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one can be achieved through a multi-step process starting with the appropriate bipiperidine derivative. Key reaction steps include:
Nucleophilic substitution to introduce the fluorophenoxy group.
Amidation reactions to form the pyridazinone core.
Industrial Production Methods
Scalable industrial production often involves:
Optimized reaction conditions for high yield and purity.
Use of catalytic agents to enhance reaction rates.
Continuous flow reactors to maintain consistent quality.
化学反応の分析
Types of Reactions It Undergoes
2-(2-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo several types of reactions including:
Oxidation: : Conversion of functional groups by oxidizing agents.
Reduction: : Reaction with reducing agents to add hydrogen or remove oxygen.
Substitution: : Exchange of functional groups with suitable nucleophiles or electrophiles.
Common Reagents and Conditions
Typical reagents and conditions include:
Oxidizing agents like potassium permanganate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Solvents like dichloromethane for reaction media.
Major Products Formed
Reactions involving this compound often yield derivatives that retain the bipiperidine and fluorophenoxy structure, with modifications at the pyridazinone site.
科学的研究の応用
In Chemistry
This compound serves as a valuable intermediate in synthesizing more complex molecules. Its unique structure allows for varied functionalization.
In Biology
It is used in the study of receptor-ligand interactions, particularly in neuropharmacology due to its bipiperidine moiety.
In Medicine
Research explores its potential as a therapeutic agent targeting specific neurological pathways. Its binding affinity and specificity make it a candidate for drug development.
In Industry
Its role extends to material science for the development of polymers and advanced materials due to its stable chemical nature.
作用機序
The compound exerts its effects primarily through interactions with molecular targets such as enzymes or receptors. Its bipiperidine and fluorophenoxy groups allow it to modulate biological pathways by binding to specific sites, leading to therapeutic or biological effects.
類似化合物との比較
When compared with structurally similar compounds:
2-(2-(4-(2-fluorophenyl)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one: stands out due to the specific positioning of the fluorophenoxy group, which impacts its binding affinity.
Similar Compounds
2-(2-(4-(2-chlorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one
2-(2-(4-(2-bromophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-oxoethyl)pyridazin-3(2H)-one
Remember, these details are more for your interest or research, and if there’s something specific you want to dive deeper into, let me know.
特性
IUPAC Name |
2-[2-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN4O3/c23-19-4-1-2-5-20(19)30-18-9-14-25(15-10-18)17-7-12-26(13-8-17)22(29)16-27-21(28)6-3-11-24-27/h1-6,11,17-18H,7-10,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMYQSHGLKAKAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)CN4C(=O)C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2918290.png)



![2-[(2,4-Dimethylphenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2918296.png)

![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-cyclopropylethan-1-one](/img/structure/B2918299.png)


![7-(2,6-dichlorobenzyl)-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2918303.png)
![3-(phenylsulfonyl)-N-(m-tolyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2918305.png)

![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methoxybenzamide](/img/structure/B2918310.png)

